Holmium(III)acetatehydrate
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Overview
Description
Holmium(III) acetate hydrate is a chemical compound with the formula (CH₃CO₂)₃Ho·xH₂O. It is the acetate salt of holmium, a rare earth element. This compound is known for its solubility in water and its use in various scientific and industrial applications .
Preparation Methods
Holmium(III) acetate hydrate can be synthesized by dissolving holmium oxide in hot acetic acid. The reaction is as follows :
Ho2O3+6CH3COOH→2Ho(CH3COO)3+3H2O
To obtain the tetrahydrate form, the reaction is carried out at a pH of 4. The anhydrous form can be obtained by heating the hydrated acetate in acetic acid .
Chemical Reactions Analysis
Holmium(III) acetate hydrate undergoes several types of chemical reactions:
Decomposition: When heated, it decomposes at 105°C to form a hemihydrate, further decomposing at 135°C into an anhydride.
Coordination Reactions: Holmium(III) acetate hydrate forms coordination polymers, where each holmium center is nine-coordinate with two bidentate acetate ligands.
Scientific Research Applications
Holmium(III) acetate hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Holmium(III) acetate hydrate exerts its effects is primarily through its ability to form coordination complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes .
Comparison with Similar Compounds
Holmium(III) acetate hydrate can be compared with other rare earth acetates such as Dysprosium(III) acetate, Erbium(III) acetate, and Neodymium(III) acetate. These compounds share similar properties but differ in their specific applications and reactivity . Holmium(III) acetate hydrate is unique due to its specific coordination chemistry and its applications in nuclear reactors to control chain reactions .
Properties
IUPAC Name |
holmium(3+);triacetate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Ho.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCGYXRQAXROOW-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Ho+3] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11HoO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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